molecular formula C13H16N2O3 B6661036 3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid

3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid

Cat. No.: B6661036
M. Wt: 248.28 g/mol
InChI Key: VPPOWBYKKVMPRI-UHFFFAOYSA-N
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Description

3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid is a chemical compound that features a piperazine ring substituted with a phenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid typically involves the reaction of 2-phenylpiperazine with a suitable acylating agent. One common method includes the use of propanoic anhydride or propanoyl chloride under basic conditions to introduce the propanoic acid group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Oxo-2-phenylpiperazin-1-yl)butanoic acid
  • 3-(3-Oxo-2-phenylpiperazin-1-yl)pentanoic acid
  • 3-(3-Oxo-2-phenylpiperazin-1-yl)hexanoic acid

Uniqueness

3-(3-Oxo-2-phenylpiperazin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, phenyl group, and propanoic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-oxo-2-phenylpiperazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11(17)6-8-15-9-7-14-13(18)12(15)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPOWBYKKVMPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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